molecular formula C17H25ClN2O2 B6639926 4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide

4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide

Cat. No. B6639926
M. Wt: 324.8 g/mol
InChI Key: ZRJHOIYAYNFZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide, also known as N-((2S)-2-(4-chlorobenzyl)-3-methyl-4-oxopiperidin-1-yl)-2-methylpropanamide, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-[(4-chlorophenyl)-hydroxymethyl]-4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide(2-methylpropyl)piperidine-1-carboxamide is not fully understood. However, it is believed to act on the opioid system in the brain, specifically the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addictive behaviors. By modulating the activity of this receptor, this compound may be able to produce its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on the opioid system, 4-[(4-chlorophenyl)-hydroxymethyl]-4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide(2-methylpropyl)piperidine-1-carboxamide has also been shown to affect other biochemical and physiological processes. For example, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to reduce inflammation and oxidative stress in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(4-chlorophenyl)-hydroxymethyl]-4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide(2-methylpropyl)piperidine-1-carboxamide in lab experiments is its well-established synthesis method, which allows for consistent and reproducible results. Additionally, this compound has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic applications. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-[(4-chlorophenyl)-hydroxymethyl]-4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide(2-methylpropyl)piperidine-1-carboxamide. One area of interest is the development of novel analogs with improved pharmacokinetic properties and/or enhanced therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential for use in humans. Finally, there is a need for more research on the safety and toxicity of this compound, particularly with regard to long-term use and potential side effects.

Synthesis Methods

The synthesis method of 4-[(4-chlorophenyl)-hydroxymethyl]-4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide(2-methylpropyl)piperidine-1-carboxamide involves the reaction of 4-chlorobenzylamine with 2-methylpropylamine to form 4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide(4-chlorobenzyl)-2-methylpropylamine, which is then reacted with 4-formylpiperidine to produce the final product. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.

Scientific Research Applications

4-[(4-chlorophenyl)-hydroxymethyl]-4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide(2-methylpropyl)piperidine-1-carboxamide has been investigated for its potential therapeutic applications in various medical conditions. Some of the research areas where this compound has shown promise include pain management, addiction treatment, and neuroprotection. In preclinical studies, this compound has been found to exhibit analgesic effects and reduce drug-seeking behavior in animal models of addiction. Additionally, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

properties

IUPAC Name

4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-12(2)11-19-17(22)20-9-7-14(8-10-20)16(21)13-3-5-15(18)6-4-13/h3-6,12,14,16,21H,7-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJHOIYAYNFZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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